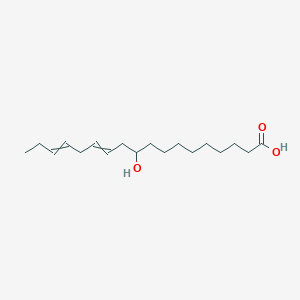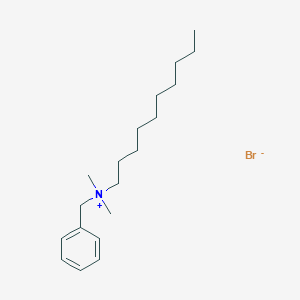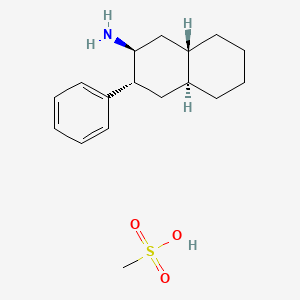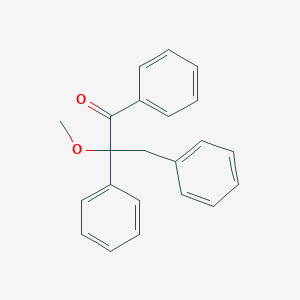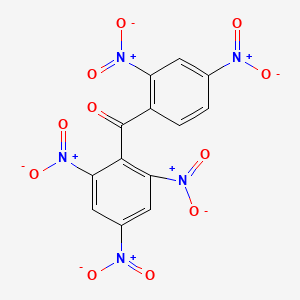
2,2',4,4',6-Pentanitrobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’,6-Pentanitrobenzophenone: is an organic compound with the molecular formula C₁₃H₅N₅O₁₁ and a molecular weight of 407.2057 g/mol . It is a highly nitrated derivative of benzophenone, characterized by the presence of five nitro groups attached to the benzene rings. This compound is known for its high thermal stability and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2’,4,4’,6-Pentanitrobenzophenone typically involves the nitration of benzophenone derivatives. One common method is the nitration of 2,2’,4,4’-tetranitrobenzophenone using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6-Pentanitrobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,4,4’,6-Pentanitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: 2,2’,4,4’,6-Pentamino-benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,4,4’,6-Pentanitrobenzophenone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development and as a model compound for studying the effects of nitrated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’,6-Pentanitrobenzophenone involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.
Comparaison Avec Des Composés Similaires
2,2’,4,4’-Tetranitrobenzophenone: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,2’,4,4’-Tetrahydroxybenzophenone: Contains hydroxyl groups instead of nitro groups, resulting in different chemical properties and uses.
Uniqueness: 2,2’,4,4’,6-Pentanitrobenzophenone is unique due to its high degree of nitration, which imparts distinct chemical reactivity and thermal stability. This makes it particularly valuable in applications requiring high-energy materials and in research focused on nitrated aromatic compounds.
Propriétés
Numéro CAS |
32255-35-9 |
|---|---|
Formule moléculaire |
C13H5N5O11 |
Poids moléculaire |
407.21 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-(2,4,6-trinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O11/c19-13(8-2-1-6(14(20)21)3-9(8)16(24)25)12-10(17(26)27)4-7(15(22)23)5-11(12)18(28)29/h1-5H |
Clé InChI |
SZWQTMLLIXBBNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


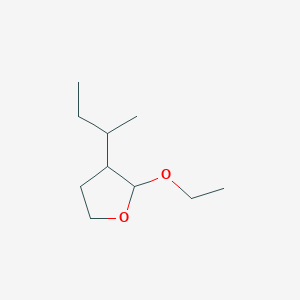
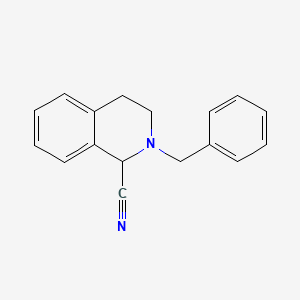
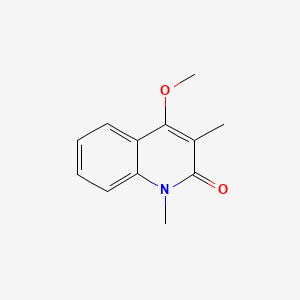




![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
